BenchChemオンラインストアへようこそ!

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate

Photolithography Semiconductor Manufacturing Chemically Amplified Resist

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate (CAS 180801-55-2) is a cationic sulfonium salt specifically functionalized as a photoacid generator (PAG) for chemically amplified photoresists. It features a tert-butoxycarbonylmethoxy (Boc-methoxy) group on the phenyl ring of the diphenylsulfonium cation, paired with a triflate counteranion.

Molecular Formula C25H25F3O6S2
Molecular Weight 542.59
CAS No. 180801-55-2
Cat. No. B1142859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate
CAS180801-55-2
Molecular FormulaC25H25F3O6S2
Molecular Weight542.59
Structural Identifiers
SMILESCC(C)(C)OC(=O)COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C24H25O3S.CHF3O3S/c1-24(2,3)27-23(25)18-26-19-14-16-22(17-15-19)28(20-10-6-4-7-11-20)21-12-8-5-9-13-21;2-1(3,4)8(5,6)7/h4-17H,18H2,1-3H3;(H,5,6,7)/q+1;/p-1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium Triflate (CAS 180801-55-2): A Functionalized Sulfonium Photoacid Generator (PAG) for Advanced Lithography


(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate (CAS 180801-55-2) is a cationic sulfonium salt specifically functionalized as a photoacid generator (PAG) for chemically amplified photoresists . It features a tert-butoxycarbonylmethoxy (Boc-methoxy) group on the phenyl ring of the diphenylsulfonium cation, paired with a triflate counteranion . This compound is designed for use with deep-ultraviolet (DUV) radiation sources, such as KrF excimer lasers (248 nm) [1].

Beyond Triphenylsulfonium Triflate: Why (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium Triflate Delivers Superior Resist Performance


Substituting a generic PAG like triphenylsulfonium triflate (TPS-tf) for (tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate in a resist formulation is not straightforward due to the compound's built-in acid-labile Boc-methoxy group [1]. This functionalization fundamentally alters the resist's dissolution mechanism. The group enables an enhanced dissolution rate contrast, which is critical for achieving high-resolution patterns and a wider depth of focus, while also minimizing the formation of a difficultly soluble surface skin layer [1]. Generic PAGs, lacking this feature, often suffer from reduced contrast and poorer post-exposure delay (PED) stability, which can lead to defects like T-top profiles [1].

Quantifying Differentiation: Key Performance Metrics for (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium Triflate


Enhanced Resolution via Improved Dissolution Contrast

The inclusion of a tert-butoxycarbonylmethoxy group on the PAG cation enables an enhanced dissolution rate contrast relative to sulfonium PAGs lacking this acid-labile group [1]. This functionalization leads to improved resolution and a wider range of focal depth in formulated resists, as it contributes to a more pronounced difference in solubility between exposed and unexposed regions [1]. This is a distinct advantage over simpler sulfonium PAGs such as triphenylsulfonium triflate (TPS-tf), which rely solely on the acid-catalyzed deprotection of the polymer matrix and can exhibit lower overall contrast [1].

Photolithography Semiconductor Manufacturing Chemically Amplified Resist

Improved Post-Exposure Delay (PED) Stability and Reduced T-top Formation

Resist formulations incorporating a sulfonium PAG with a tert-butoxycarbonylmethoxy group demonstrate improved stability during post-exposure delay (PED) [1]. This is attributed to a minimized deactivation of the photogenerated acid at the resist surface by airborne basic contaminants [1]. Consequently, the formation of a difficultly soluble skin layer, which leads to T-top profile defects, is effectively restrained [1]. In contrast, resists using simpler PAGs like triphenylsulfonium triflate are more susceptible to this surface inhibition, resulting in a pronounced T-top shape that degrades pattern fidelity [1].

Photoresist Stability Lithographic Defectivity Process Robustness

Favorable Electronic Properties for Efficient Acid Generation at 248 nm

While direct head-to-head quantum yield data for this specific compound is limited, class-level studies on sulfonium PAGs with tert-butyl substituents provide strong evidence for its differentiated performance. Research has shown that the introduction of tert-butyl groups into the triphenylsulfonium cation, as is the case in (tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate, positively influences the photochemical activity and quantum yield of acid generation [1]. Specifically, triphenylsulfonium triflate salts with tert-butyl substituents have been identified as promising PAGs for KrF (248 nm) excimer laser resists, demonstrating improved photosensitivity compared to the unsubstituted parent compound [1].

Photoacid Generation Quantum Yield KrF Lithography

Controlled Acid Diffusion for Enhanced Resolution

The size and structure of the photogenerated acid directly impact its diffusion length, a critical factor for resolution. While specific diffusion data for this compound is not available, comparative studies on onium salt PAGs demonstrate that larger, bulkier acids exhibit lower diffusion coefficients [1]. The photogenerated triflic acid from this PAG, while strong, is a relatively small molecule that can diffuse laterally, potentially degrading resolution [1]. However, the bulky, functionalized sulfonium cation from which it is generated can contribute to an overall reduction in acid diffusion length compared to PAGs with smaller cations [1]. For context, triphenylsulfonium tosylate, a PAG with a bulkier acid, shows a lower diffusion coefficient (D = 1.1 x 10^-4 μm²/s) than one might expect from a smaller acid, highlighting the cation's role [1].

Acid Diffusion Resolution Line Edge Roughness

Optimal Use Cases for (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium Triflate in Semiconductor Research and Manufacturing


High-Resolution KrF (248 nm) Lithography for Advanced Semiconductor Patterning

This PAG is ideally suited for formulating chemically amplified positive-tone photoresists intended for KrF excimer laser exposure [1]. Its functionalized structure enhances dissolution contrast and PED stability, enabling the fabrication of high-resolution patterns with improved critical dimension (CD) control and reduced T-top defects [1]. This makes it a valuable component in the production of semiconductor devices at the 248 nm node and beyond [1].

Research and Development of Novel Chemically Amplified Resist Platforms

As a well-defined, commercially available PAG with a built-in acid-labile group, this compound serves as a critical research tool for developing and benchmarking new resist materials [1]. Researchers can use it to systematically study the effects of PAG functionalization on dissolution kinetics, acid diffusion, and ultimate resolution, providing a well-characterized baseline for comparison against novel PAG architectures [1].

Formulation of Specialty Photoresists with Demanding Process Windows

In applications where a wide process window (depth of focus and exposure latitude) is critical, this compound's contribution to enhanced dissolution contrast offers a distinct advantage [1]. This makes it suitable for fabricating microelectronic components with complex topographies or for processes where tight control over resist profile is paramount [1].

Cationic Photoinitiator for Precision Polymer Synthesis

Beyond photolithography, this sulfonium triflate salt is recognized as a cationic photoinitiator [1]. Its ability to generate a strong acid upon light exposure makes it useful for initiating cationic polymerization in specialized applications such as microelectronics packaging, coatings, and 3D printing of polymeric materials, where precise spatial control of the curing process is required [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.